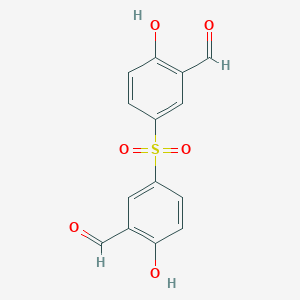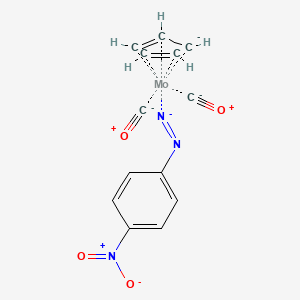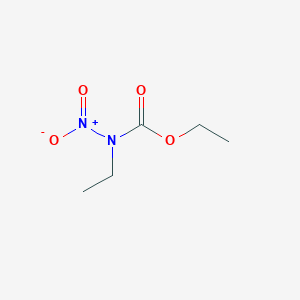
Ethyl ethyl(nitro)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethyl(nitro)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and nitro groups attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl ethyl(nitro)carbamate can be synthesized through the reaction of ethyl chloroformate with an appropriate amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Ethyl chloroformate+Amine→Ethyl ethyl(nitro)carbamate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl carbamates.
Applications De Recherche Scientifique
Ethyl ethyl(nitro)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl ethyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate moiety can inhibit enzymes by carbamoylation of active site residues, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl carbamate: A simpler carbamate without the nitro group.
Methyl ethyl(nitro)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl methyl(nitro)carbamate: Similar structure but with a methyl group on the carbamate moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6274-16-4 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
ethyl N-ethyl-N-nitrocarbamate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3 |
Clé InChI |
CKHGSDZSNACBDK-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


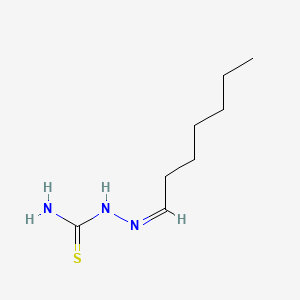
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
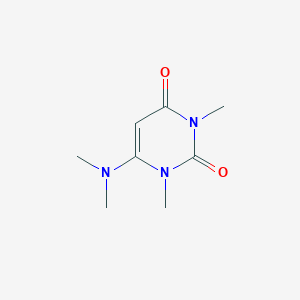
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
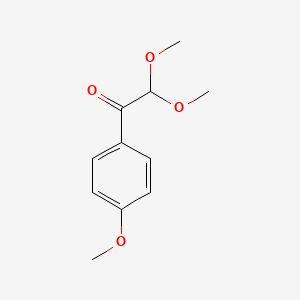
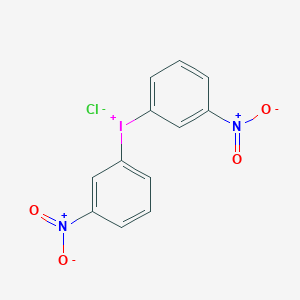


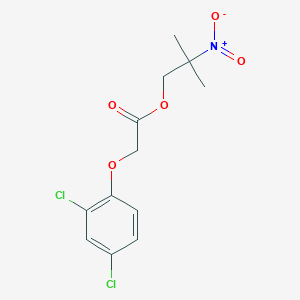

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
